4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a dimethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Thiazoles
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Dimethoxyphenyl group
The compound contains a 3,4-dimethoxyphenyl group. Compounds with this group have been found to have some activity as a monoamine oxidase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiazole derivative.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols .
Scientific Research Applications
4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide: shares similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-acetyl-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-14(24)15-4-7-18(8-5-15)30(25,26)22-11-10-17-13-29-21(23-17)16-6-9-19(27-2)20(12-16)28-3/h4-9,12-13,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBFRBJWQVKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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